molecular formula C9H14N2O B1327115 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole CAS No. 1018128-26-1

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

Cat. No. B1327115
M. Wt: 166.22 g/mol
InChI Key: QDGZSVKOWPTPRN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole, also known as DPI, is a chemical compound with the molecular formula C9H14N2O1. It has gained significant attention in the scientific community due to its potential applications in various fields1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole. However, it’s available for purchase for research purposes23.



Molecular Structure Analysis

The molecular weight of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole is 166.22 g/mol1. The exact structure is not provided in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole are not provided in the search results.


Scientific Research Applications

Synthesis and Structural Studies

Pharmaceutical Applications

  • Nonpeptidic αvβ6 Integrin Inhibitor for Idiopathic Pulmonary Fibrosis

    A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including a compound with a 3,5-dimethyl-1H-pyrazol-1-yl group, was synthesized for potential therapeutic application in idiopathic pulmonary fibrosis (Procopiou et al., 2018).

  • Progesterone Receptor Modulators

    Research into the 3,3-dialkyl-5-aryloxindole series of progesterone receptor modulators indicated that compounds with small groups like dimethyl afford potent PR antagonists, with potential applications in female healthcare (Fensome et al., 2008).

Antioxidant and Antimicrobial Properties

  • New Heterocyclic Compounds as Antioxidants

    Novel compounds containing pyrazole, thiazole, and pyridine moieties, based on 3,5-dimethyl-1H-pyrazole, demonstrated significant antioxidant potential (Kaddouri et al., 2020).

  • Anticonvulsant and Antinociceptive Activity

    New hybrid molecules, including derivatives of 3-methyl- or 3,3-dimethyl-pyrrolidine-2,5-diones, showed promising anticonvulsant and antinociceptive activities (Kamiński et al., 2016).

Chemical Reactions and Properties

  • Isoxazole as β-Diketone Synthons

    3,5-Dimethylisoxazole was used in regiospecific metalation and alkylation reactions, showcasing its utility in synthesizing disubstituted isoxazoles and corresponding β-diketones (Brunelle, 1981).

  • Alkylation of 3,5-Dimethylisoxazole

    This study explored the alkylation of 3,5-dimethylisoxazole, yielding isoxazoles with secondary and tertiary alkyl groups, and examined their hydrogenolysis and hydrolysis (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).

Safety And Hazards

According to the Safety Data Sheet, there are no specific hazards arising from this chemical4. However, it’s advised to wear self-contained breathing apparatus for firefighting if necessary4.


Future Directions

The future directions of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole are not specified in the search results. However, given its potential applications in various fields1, it’s likely that further research will be conducted to explore these possibilities.


Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For a more detailed analysis, please refer to relevant scientific literature and resources.


properties

IUPAC Name

3,5-dimethyl-4-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZSVKOWPTPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649344
Record name 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

CAS RN

1018128-26-1
Record name 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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